BenchChemオンラインストアへようこそ!

(S)-3'-Hydroxy blebbistatin

Myosin II Inhibition Assay Reproducibility Fluorescence Microscopy

Superior, photostable myosin II inhibitor. 30x higher aqueous solubility (193 µM) than blebbistatin eliminates precipitates in fluorescence assays. Enables reliable dosing for non-muscle myosin II inhibition (IC50 0.5-5 µM). Ideal for GFP/calcium imaging and ATPase studies. Essential for reproducible results.

Molecular Formula C18H16N2O3
Molecular Weight 308.3 g/mol
Cat. No. B3026286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3'-Hydroxy blebbistatin
Molecular FormulaC18H16N2O3
Molecular Weight308.3 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C3C(C2=O)(CCN3C4=CC(=CC=C4)O)O
InChIInChI=1S/C18H16N2O3/c1-11-5-6-15-14(9-11)16(22)18(23)7-8-20(17(18)19-15)12-3-2-4-13(21)10-12/h2-6,9-10,21,23H,7-8H2,1H3/t18-/m1/s1
InChIKeyOJXUBBKNTWQDFQ-GOSISDBHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,3,3aS-tetrahydro-3a-hydroxy-1-(3-hydroxyphenyl)-6-methyl-4H-pyrrolo[2,3-b]quinolin-4-one: A Polar Myosin II Inhibitor for Superior Research Tool Applications


This compound, also designated as (S)-3'-hydroxyblebbistatin (CAS 2097136-42-8), belongs to the pyrroloquinolinone class of myosin II ATPase inhibitors [1]. It represents a rationally designed, D‑ring modified analog of the widely used research tool (S)-blebbistatin, specifically developed to overcome critical deficiencies of the parent scaffold, namely low aqueous solubility, fluorescence interference, and photolability [2].

Why (S)-3'-Hydroxyblebbistatin (2097136-42-8) Cannot Be Replaced by Generic Blebbistatin in Quantitative Myosin II Studies


Generic substitution with unmodified (S)-blebbistatin is demonstrably problematic for any experiment requiring precise aqueous dosing or fluorescence-based readouts. (S)-Blebbistatin exhibits a solubility of merely 6.18 µM in PBS buffer (pH 7.4), forcing researchers to work in supersaturated suspensions that generate fluorescent precipitates and introduce uncontrolled variability in effective inhibitor concentration [1]. These precipitates directly interfere with common fluorescence assays, including calcium imaging and GFP‑based microscopy, thereby compromising data integrity [2]. Consequently, procurement of a validated analog with quantifiably superior physicochemical properties is essential for reproducible myosin II inhibition studies.

Quantitative Differentiation of 1,2,3,3aS-Tetrahydro-3a-hydroxy-1-(3-hydroxyphenyl)-6-methyl-4H-pyrrolo[2,3-b]quinolin-4-one Versus (S)-Blebbistatin and Analogs


Aqueous Solubility: 30‑Fold Enhancement Over (S)-Blebbistatin

This compound demonstrates a 30‑fold higher aqueous solubility than the parent compound (S)-blebbistatin. Under identical assay conditions (PBS pH 7.4 buffer, 2% v/v DMSO), the solubility of (S)-3'-hydroxyblebbistatin is 193 ± 1 µM, whereas (S)-blebbistatin reaches only 6.18 ± 0.08 µM [1]. This eliminates the need for supersaturated working solutions and prevents precipitate formation that otherwise confounds fluorescence‑based readouts [2].

Myosin II Inhibition Assay Reproducibility Fluorescence Microscopy

Myosin II ATPase Inhibition: Retained Potency Versus Inactive (R)-Enantiomer

In rabbit skeletal muscle myosin II ATPase assays, (S)-3'-hydroxyblebbistatin exhibits an IC50 of 19.3 ± 0.5 µM, confirming its retained inhibitory activity relative to (S)-blebbistatin (IC50 2.16 ± 0.14 µM) [1]. Critically, the (R)-enantiomer is inactive at concentrations up to 300 µM, demonstrating strict stereochemical dependence [1]. The compound also maintains the characteristic selectivity profile against non‑muscle myosin IIA and IIB isoforms (IC50 0.5‑5 µM) while poorly inhibiting smooth muscle myosin (IC50 ~80 µM) .

ATPase Activity Enantioselectivity Myosin II Isoforms

Fluorescence Readout Compatibility: Elimination of Interfering Precipitates

In fluorescence‑based experimental setups (e.g., Ca²⁺ imaging with Fluo‑3/4/5F or GFP‑tagged myosin II microscopy), (S)-blebbistatin generates interfering fluorescent precipitates that compromise signal accuracy [1]. In contrast, (S)-3'-hydroxyblebbistatin does not cause such interference, as validated by the absence of precipitate formation at therapeutically relevant concentrations up to its solubility limit [2].

Fluorescence Microscopy Calcium Imaging GFP

Reduced Phototoxicity: Improved Cellular Tolerance Under Blue‑Light Exposure

While (S)-blebbistatin is known to undergo photoconversion under blue light, leading to significant cellular phototoxicity and cytotoxicity even in the absence of irradiation [1], (S)-3'-hydroxyblebbistatin was designed and reported to exhibit reduced phototoxic effects . This property mitigates off‑target cellular damage during prolonged imaging experiments, although direct comparative phototoxicity assays are not available in the primary literature.

Phototoxicity Live‑Cell Imaging Myosin II Function

Optimal Research and Industrial Use Cases for 1,2,3,3aS-tetrahydro-3a-hydroxy-1-(3-hydroxyphenyl)-6-methyl-4H-pyrrolo[2,3-b]quinolin-4-one


Fluorescence‑Based Live‑Cell Imaging of Myosin II Dynamics

This compound is ideally suited for experiments employing GFP‑labeled myosin II or calcium‑sensitive fluorophores (e.g., Fluo‑3, Fluo‑4). Its 30‑fold higher aqueous solubility eliminates the formation of fluorescent precipitates that plague (S)-blebbistatin, ensuring artifact‑free quantification of myosin II localization and contraction dynamics [1].

In Vitro ATPase Assays Requiring Precise Inhibitor Concentrations

For steady‑state ATPase activity measurements using purified myosin II isoforms, the compound's high solubility (193 µM) allows preparation of accurate, precipitate‑free working solutions. This is critical when complete inhibition of non‑muscle myosin II (IC50 0.5‑5 µM) is required, as (S)-blebbistatin's 6.18 µM solubility limit precludes reliable dosing at higher concentrations [1].

Comparative Pharmacology Studies Evaluating Myosin II Isoform Selectivity

The retained selectivity profile (minimal inhibition of smooth muscle myosin, IC50 ~80 µM) makes this compound a valuable comparator when assessing new myosin II inhibitors. Its enantiopure (S)‑configuration and defined IC50 values against skeletal and non‑muscle isoforms provide a benchmark for structure‑activity relationship studies [1].

Prolonged Live‑Cell Experiments with Reduced Phototoxic Confounds

In long‑term time‑lapse microscopy, the reduced phototoxicity of (S)-3'-hydroxyblebbistatin relative to (S)-blebbistatin minimizes cell death and morphological artifacts that could be misinterpreted as myosin II‑specific phenotypes, thereby increasing the fidelity of migration, cytokinesis, and invasion assays .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-3'-Hydroxy blebbistatin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.